Maropitant

Content Navigation

Generic antiemetics like ondansetron fail to block central emetic stimuli, leading to breakthrough vomiting. Maropitant, a brain-penetrant NK1 antagonist (Ki=0.5 nM), offers complete emesis control. • 5.6 h half-life supports once-daily canine/feline dosing (vs. ondansetron 1.2 h) • Reduces premedication vomiting from 54% to 10% in surgical protocols • Broad-spectrum efficacy against motion, chemo, and gastroenteritis-induced emesis

CAS Number

Product Name

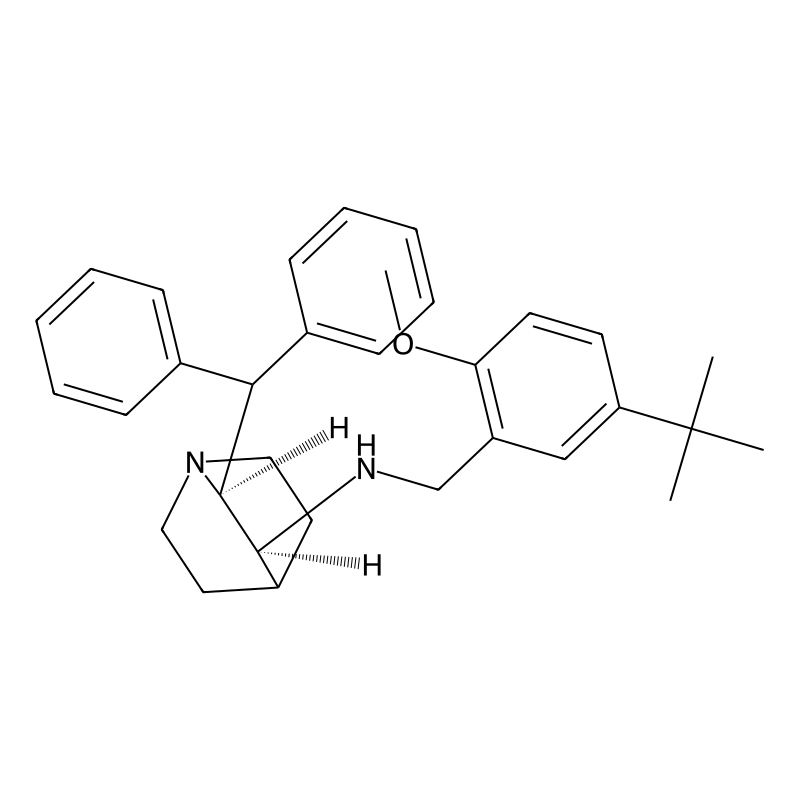

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Maropitant is a highly potent, non-peptide Neurokinin-1 (NK1) receptor antagonist primarily utilized as an active pharmaceutical ingredient (API) in veterinary antiemetic formulations. By selectively binding to the NK1 receptor (Ki = 0.5 nM) and preventing the action of substance P in the central nervous system, maropitant effectively blocks both peripheral and central emetic pathways [1]. Procurement of maropitant is driven by its exceptional blood-brain barrier penetration, broad-spectrum efficacy against multiple emetogens, and favorable pharmacokinetic profile, which supports once-daily dosing in canine and feline models [2].

Research Fit

References

- [1] The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 2007.

- [2] Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog. BMC Veterinary Research, 2017.

Substituting maropitant with older, generic antiemetics like metoclopramide (a D2 antagonist) or ondansetron (a 5-HT3 antagonist) frequently results in breakthrough emesis and suboptimal therapeutic coverage. Metoclopramide and ondansetron exhibit significantly shorter terminal half-lives in canine models (approximately 0.87 hours and 1.21 hours, respectively), necessitating frequent dosing that complicates formulation and compliance [1]. Furthermore, while 5-HT3 antagonists address peripheral emetic stimuli, they fail to block the final common central pathway mediated by substance P, rendering them inferior to maropitant in preventing severe or centrally-mediated vomiting, such as that induced by cisplatin or surgical premedication [2].

Substitution Risk

References

- [1] Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog. BMC Veterinary Research, 2017.

- [2] Effectiveness of orally administered maropitant and ondansetron in preventing preoperative emesis and nausea in healthy dogs premedicated with a combination of hydromorphone, acepromazine, and glycopyrrolate. JAVMA, 2022.

Half-Life Extension for Once-Daily Dosing

In a comparative pharmacokinetic study in canine models, maropitant demonstrated a significantly extended terminal half-life compared to conventional antiemetics. Following intravenous administration, the terminal half-life of maropitant was recorded at 5.62 ± 0.77 hours, vastly outperforming ondansetron (1.21 ± 0.51 hours) and metoclopramide (0.87 ± 0.17 hours)[1]. This extended circulation time directly supports once-daily dosing regimens, a major advantage for veterinary pharmaceutical formulations.

| Evidence Dimension | Terminal half-life in a canine model |

| Target Compound Data | Maropitant: 5.62 ± 0.77 hours |

| Comparator Or Baseline | Ondansetron: 1.21 ± 0.51 hours; Metoclopramide: 0.87 ± 0.17 hours |

| Quantified Difference | 4.6-fold longer half-life than ondansetron and 6.4-fold longer than metoclopramide |

| Conditions | Intravenous administration in a low-dose cisplatin model |

The prolonged half-life allows formulation scientists to develop once-daily dosage forms, improving compliance and therapeutic consistency over generic alternatives requiring frequent dosing.

Complete Blockade of Central Emesis

Maropitant provides complete blockade of severe, centrally-mediated emesis where D2 antagonists fail. In a low-dose cisplatin-induced emesis model, dogs treated with maropitant (1 mg/kg) experienced zero vomiting episodes over an 8-hour observation period. In stark contrast, the metoclopramide-treated group (0.5 mg/kg) averaged 6 vomiting episodes, showing no statistically significant reduction compared to the placebo group (7 episodes) [1].

| Evidence Dimension | Number of vomiting episodes |

| Target Compound Data | Maropitant: 0 vomits |

| Comparator Or Baseline | Metoclopramide: Average 6 vomits (range 3-10) |

| Quantified Difference | 100% reduction in emesis for maropitant vs. no significant reduction for metoclopramide |

| Conditions | 8-hour observation following 18 mg/m2 cisplatin administration |

This confirms maropitant as an essential API for formulations targeting severe, refractory vomiting where older generic antiemetics are clinically ineffective.

p.o. 2 mg/kg: 23.7%

p.o. 8 mg/kg: 37.0%

Preoperative Emesis Prevention Advantage

When used as a preoperative antiemetic, maropitant significantly outperforms ondansetron in preventing vomiting induced by anesthetic premedication (hydromorphone, acepromazine, and glycopyrrolate). In a clinical trial, only 10% (3/29) of dogs receiving maropitant vomited, compared to 54% (15/28) of dogs receiving ondansetron and 62% in the control group[1].

| Evidence Dimension | Incidence of preoperative vomiting |

| Target Compound Data | Maropitant: 10% incidence |

| Comparator Or Baseline | Ondansetron: 54% incidence |

| Quantified Difference | 44% absolute reduction in vomiting incidence compared to ondansetron |

| Conditions | Oral administration 2 hours prior to premedication in healthy dogs |

Validates the procurement of maropitant over ondansetron for surgical pre-anesthetic protocols, ensuring smoother induction and reducing aspiration risks.

NK1 Receptor Selectivity Profile

Maropitant exhibits extreme selectivity for the neurokinin-1 (NK1) receptor, which is critical for its targeted mechanism of action while avoiding off-target effects. Radioligand binding studies demonstrate that maropitant binds to the canine NK1 receptor with a high affinity (Ki = 0.5 nM). Conversely, it shows negligible affinity for related tachykinin receptors, with IC50 values exceeding 1000 nM for both NK2 and NK3 receptors[1].

| Evidence Dimension | Receptor binding affinity (Ki / IC50) |

| Target Compound Data | NK1 receptor: Ki = 0.5 nM |

| Comparator Or Baseline | NK2 and NK3 receptors: IC50 > 1000 nM |

| Quantified Difference | >2000-fold selectivity for NK1 over NK2/NK3 receptors |

| Conditions | In vitro radioligand binding assay in canine striatum |

High target selectivity ensures that the API delivers potent antiemetic effects without triggering adverse reactions associated with broader tachykinin receptor blockade.

Clearance 533–995 mL/hr/kg (dose-dependent)

Urinary recovery minimal (<5%)

Improved route CN109320510A (yield not disclosed)

Veterinary Antiemetic Formulations

Directly leveraging its 5.6-hour half-life and complete emesis blockade, maropitant is the premier API for developing once-daily oral tablets and injectable solutions for canine and feline motion sickness, chemotherapy-induced nausea, and general gastroenteritis [1].

Pre-anesthetic and Surgical Protocols

Given its proven superiority over ondansetron in reducing premedication-induced vomiting (from 54% down to 10%), maropitant is highly recommended for inclusion in surgical care protocols to prevent aspiration and improve recovery quality[2].

In Vivo Pharmacological Emesis Models

Because of its high-affinity, selective NK1 antagonism (Ki = 0.5 nM) and ability to cross the blood-brain barrier, maropitant serves as a reliable positive control and benchmark compound in preclinical research evaluating novel antiemetic or neurokinin-modulating therapeutics[3].

Application Fit

References

- [1] Anti-nausea effects and pharmacokinetics of ondansetron, maropitant and metoclopramide in a low-dose cisplatin model of nausea and vomiting in the dog. BMC Veterinary Research, 2017.

- [2] Effectiveness of orally administered maropitant and ondansetron in preventing preoperative emesis and nausea in healthy dogs premedicated with a combination of hydromorphone, acepromazine, and glycopyrrolate. JAVMA, 2022.

- [3] The neurokinin-1 antagonist activity of maropitant, an antiemetic drug for dogs, in a gerbil model. Journal of Veterinary Pharmacology and Therapeutics, 2007.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Tablets Dogs: For the prevention of nausea induced by chemotherapy. For the prevention of vomiting induced by motion sickness. For the prevention and treatment of vomiting, in conjunction with Cerenia solution for injection and in combination with other supportive measures. Solution for injectionDogs: For the treatment and prevention of nausea induced by chemotherapy. For the prevention of vomiting except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures. For the prevention of perioperative nausea and vomiting and improvement in recovery from general anaesthesia after use of the μ-opiate receptor agonist morphine. Cats: For the prevention of vomiting and the reduction of nausea, except that induced by motion sickness. For the treatment of vomiting, in combination with other supportive measures.

MeSH Pharmacological Classification

ATC Code

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Wikipedia

Use Classification

Veterinary drugs -> Alimentary tract and metabolism -> Veterinary pharmacotherapeutic group -> EMA Drug Category

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Explore Compound Types